Product packaging for Methyl 3-phenyloxirane-2-carboximidate(Cat. No.:CAS No. 65017-21-2)

Methyl 3-phenyloxirane-2-carboximidate

Cat. No.: B14506405
CAS No.: 65017-21-2
M. Wt: 177.20 g/mol
InChI Key: YWSFVQPWNONGDX-UHFFFAOYSA-N
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Description

Contextualization within Oxirane and Imidate Chemistry

Methyl 3-phenyloxirane-2-carboximidate is a bifunctional organic compound that integrates two highly significant moieties: an oxirane ring and a carboximidate group. Oxiranes, also known as epoxides, are three-membered cyclic ethers characterized by substantial ring strain, which renders them highly reactive towards nucleophiles. algoreducation.commasterorganicchemistry.com This reactivity is a cornerstone of synthetic chemistry, enabling regio- and stereoselective ring-opening reactions that are pivotal in the construction of complex molecules, including many pharmaceuticals and natural products. algoreducation.comnih.govresearchgate.net The presence of a phenyl group on the oxirane ring in the target molecule is expected to influence its electronic properties and steric accessibility.

Concurrently, the carboximidate group, also known as an imino ether, is an ester of an imidic acid with the general formula R-C(=NR')OR''. wikipedia.org Carboximidates are valuable electrophiles and serve as versatile intermediates in organic synthesis. wikipedia.org They can be hydrolyzed to form esters or react with amines to yield amidines. wikipedia.org Furthermore, they have been employed as protecting groups for alcohols and are intermediates in significant rearrangements like the Overman rearrangement. wikipedia.org The fusion of these two functional groups onto a single, small scaffold suggests a molecule with a rich and complex reaction profile, offering potential for novel synthetic transformations.

Theoretical Significance of the Oxirane Ring and Carboximidate Moiety in Complex Molecular Design

The theoretical appeal of this compound lies in the orthogonal reactivity of its constituent parts. The oxirane ring is a potent electrophile, susceptible to attack by a wide array of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-difunctionalized compounds. algoreducation.commt.com The regioselectivity of this ring-opening is predictably controlled by the reaction conditions and the substitution pattern of the oxirane.

The carboximidate moiety introduces a second electrophilic center at the imine carbon. This group's reactivity can be modulated, and it can participate in reactions such as additions, rearrangements, or serve as a precursor to other functional groups like amidines. wikipedia.org The interplay between these two groups within the same molecule is of considerable theoretical interest. For instance, intramolecular reactions could be envisioned where a nucleophile initially attacks the oxirane, and the resulting intermediate subsequently interacts with the carboximidate group, potentially leading to the rapid assembly of complex heterocyclic systems. The stereochemical information embedded in the chiral centers of the oxirane ring could also direct the stereochemical outcome of reactions at the carboximidate center, and vice-versa.

Table 1: Comparison of Functional Group Properties

Functional GroupKey Structural FeaturePrimary ReactivityCommon Synthetic Applications
Oxirane (Epoxide) Three-membered cyclic etherElectrophilic (ring-opening)Synthesis of diols, amino alcohols, ethers
Carboximidate (Imidate) Imine-ether linkage (-C(=NR)OR)Electrophilic (at imine carbon)Synthesis of amidines, esters; protecting group

Historical Perspective and Evolution of Related Synthetic Strategies

The synthesis of oxiranes has a rich history, with foundational methods including the epoxidation of alkenes using peroxy acids and the intramolecular cyclization of halohydrins. masterorganicchemistry.comlibretexts.orglibretexts.org The development of asymmetric epoxidation techniques, such as the Sharpless, Jacobsen, and Shi epoxidations, represented a major leap forward, allowing for the enantioselective synthesis of chiral epoxides, which are invaluable building blocks in modern synthesis. wikipedia.org The synthesis of functionalized oxiranes, particularly those bearing electron-withdrawing groups like esters or carboxylic acids, has been a subject of continuous development, as these substituents can significantly influence the reactivity of the epoxide ring. researchgate.netacs.org

The primary synthetic route to carboximidates is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org This method has been known for over a century and remains a reliable way to produce imidate salts. The evolution of synthetic strategies in this area has focused on expanding the substrate scope and developing milder reaction conditions. The synthesis of a molecule like this compound would likely draw from both of these historical streams, potentially involving the epoxidation of a corresponding α,β-unsaturated imidate or the formation of the imidate from a nitrile-substituted oxirane.

Current Gaps in the Academic Literature Regarding this compound

A comprehensive search of the current academic literature reveals a significant void concerning this compound. There are no specific reports detailing its synthesis, characterization, or reactivity. While data exists for structurally similar compounds such as 3-phenyloxirane-2-carboxylic acid and its corresponding methyl ester (methyl 3-phenyloxirane-2-carboxylate), the imidate derivative remains a hypothetical structure in the context of published research. nih.govvulcanchem.com This absence is notable given the fundamental importance of both the oxirane and imidate functional groups. The lack of investigation into this specific combination represents a clear gap in the exploration of bifunctional synthons and highlights an untapped area for synthetic methodology development.

Table 2: Literature Status of Related Compounds

Compound NameCAS NumberKey Information AvailableLiterature Gap
3-Phenyloxirane-2-carboxylic acid5694-02-0Basic properties, some synthesis data. nih.govchemsynthesis.comLimited reactivity studies.
Methyl 3-phenyloxirane-2-carboxylate (B8288729)19190-80-8 (for 2R,3S)Synthesis methods, some reactions. vulcanchem.comNo imidate analogue reported.
This compound Not AssignedNoneSynthesis, characterization, and reactivity are completely unexplored.

Research Hypotheses and Overarching Objectives for Investigation

The absence of literature on this compound prompts several research hypotheses:

Hypothesis 1: Feasible Synthesis: The target molecule can be synthesized through a multi-step sequence, likely involving either the Pinner reaction on a cyanohydrin derived from 3-phenyloxirane-2-carbonitrile (B14694798) or by direct epoxidation of a suitable α,β-unsaturated imidate precursor.

Hypothesis 2: Unique Reactivity Profile: The compound will exhibit a unique reactivity profile stemming from the electronic and steric interaction between the vicinal oxirane and carboximidate functionalities. This may include selective ring-opening reactions, intramolecular cyclizations, or tandem transformations not observed in molecules containing only one of these groups.

Hypothesis 3: Stereochemical Influence: The inherent chirality of the disubstituted oxirane ring will exert significant stereocontrol in reactions involving the carboximidate group, allowing for diastereoselective transformations.

The overarching objectives for a research program focused on this molecule would be:

To develop a reliable and efficient synthetic route to this compound and its stereoisomers.

To thoroughly characterize the structure and properties of the synthesized compound using modern spectroscopic and analytical techniques.

To systematically investigate its reactivity with a range of nucleophiles and reagents to map its chemical behavior and explore its potential as a building block in the synthesis of novel heterocyclic and acyclic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B14506405 Methyl 3-phenyloxirane-2-carboximidate CAS No. 65017-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65017-21-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-phenyloxirane-2-carboximidate

InChI

InChI=1S/C10H11NO2/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3

InChI Key

YWSFVQPWNONGDX-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Phenyloxirane 2 Carboximidate

Development of De Novo Synthetic Routes to the Oxirane Skeleton

The formation of the 3-phenyloxirane, or glycidic, core is a critical step in the synthesis of the target compound. The primary precursors for this skeleton are styrene (B11656) derivatives, which can be transformed into the desired oxirane through various epoxidation strategies, or via condensation reactions that build the three-membered ring.

Epoxidation Strategies from Styrene Derivatives

The direct epoxidation of styrene derivatives, particularly methyl cinnamate (B1238496), represents a common and efficient route to the methyl 3-phenyloxirane-2-carboxylate (B8288729) core. This transformation involves the addition of an oxygen atom across the double bond of the alkene.

A frequently employed method for this epoxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comrsc.org For cinnamate derivatives with electron-withdrawing groups, this reaction can be slow. tandfonline.com However, a biphasic system using m-CPBA in dichloromethane (B109758) with an aqueous sodium bicarbonate solution can accelerate the reaction and minimize the formation of diol ester byproducts, which can occur when the epoxide is sensitive to the acidic conditions generated during the reaction. tandfonline.com

Biocatalytic methods, utilizing enzymes like peroxygenases, have also been employed for the epoxidation of styrene derivatives. nih.gov These enzymatic approaches can offer high stereospecificity, which is a significant advantage in the synthesis of chiral molecules.

Olefin Epoxidation with Stoichiometric and Catalytic Oxidants

A diverse array of both stoichiometric and catalytic oxidation systems has been developed for the epoxidation of α,β-unsaturated esters like methyl cinnamate. These methods often aim to achieve high levels of enantioselectivity, which is crucial for applications in pharmaceuticals and other life sciences.

Chiral ketone-catalyzed epoxidation using Oxone as the oxidant has been shown to be effective for α,β-unsaturated esters, yielding high enantiomeric excesses. acs.org Additionally, catalytic systems based on metals such as yttrium complexed with chiral biphenyldiol ligands have been successfully applied to the asymmetric epoxidation of these substrates. acs.orgnih.gov These catalytic approaches are advantageous as they require only a small amount of the chiral catalyst to produce a large quantity of the desired enantiomerically enriched epoxide. Another notable catalytic system involves chiral N,N'-dioxide–Sc(III) complexes, which can effect the asymmetric epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide. rsc.org

Below is a table summarizing various catalytic systems for the epoxidation of α,β-unsaturated esters:

Catalyst SystemOxidantSubstrateYield (%)Enantiomeric Excess (ee %)
Chiral KetoneOxonetrans-Cinnamateup to 97up to 99
Yttrium-BiphenyldiolCumene Hydroperoxideβ-Aryl α,β-Unsaturated Estersup to 97up to 99
Chiral N,N'-Dioxide-Sc(III)Hydrogen Peroxideα,β-Unsaturated Ketones/AmidesExcellentExcellent

Darzens Condensation Variants for Oxirane Formation

The Darzens condensation, also known as the glycidic ester condensation, is a powerful tool for the formation of α,β-epoxy esters. nih.govwikipedia.orgorganic-chemistry.orgmychemblog.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. nih.govwikipedia.org For the synthesis of the 3-phenyloxirane-2-carboxylate skeleton, benzaldehyde (B42025) would be reacted with a methyl haloacetate.

A relevant variation of this reaction for the synthesis of a precursor to the target compound is the condensation of benzaldehyde with an α-halonitrile, such as chloroacetonitrile. stackexchange.com This approach directly yields a 3-phenyloxirane-2-carbonitrile (B14694798), which is an ideal substrate for the subsequent formation of the carboximidate group via the Pinner reaction. stackexchange.com The reaction is typically carried out in the presence of a base like an alkoxide or hydroxide, and phase-transfer catalysis can also be employed to improve yields. stackexchange.com

Introduction and Derivatization of the Carboximidate Functional Group

Once the 3-phenyloxirane-2-carboxylate or its nitrile analogue has been synthesized, the next critical phase is the introduction of the carboximidate functional group. This can be achieved through several synthetic routes, with the Pinner reaction being the most direct and widely used method.

Transformation of Methyl 3-Phenyloxirane-2-carboxylates into Imidates via Nitriles or Amides

The most straightforward pathway to methyl 3-phenyloxirane-2-carboximidate involves the Pinner reaction of the corresponding 3-phenyloxirane-2-carbonitrile. wikipedia.orgnrochemistry.comorganic-chemistry.org The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnih.govd-nb.info In this case, 3-phenyloxirane-2-carbonitrile would be treated with methanol (B129727) in the presence of anhydrous hydrogen chloride. wikipedia.orgnrochemistry.com

It is important to note that the acidic conditions of the Pinner reaction could potentially lead to the opening of the epoxide ring. wikipedia.org Therefore, careful control of the reaction conditions, such as temperature and the exclusion of water, is crucial to ensure the integrity of the oxirane ring.

An alternative, though more circuitous, route would involve the conversion of the methyl 3-phenyloxirane-2-carboxylate to the corresponding amide, followed by O-alkylation to yield the imidate. The synthesis of amides from esters can be achieved through direct amidation, although this often requires harsh conditions or the use of catalysts. mdpi.com

Direct Amidation and Transimidation Approaches

Direct amidation of the methyl 3-phenyloxirane-2-carboxylate with an amine could, in principle, lead to the corresponding amide, which could then be converted to the imidate. organic-chemistry.orgnih.govresearchgate.net However, direct amidation of esters can be challenging. More commonly, the carboxylic acid is activated, for example, by conversion to an acyl chloride, before reaction with an amine.

Transimidation, the exchange of the alkoxy group of an existing imidate with an amine, is another potential but less common method for the synthesis of N-substituted imidates. This approach would require the initial formation of a different imidate, which would then be reacted with the desired amine.

The following table outlines the key reactions for the introduction of the carboximidate group:

ReactionStarting MaterialReagentsProductKey Considerations
Pinner Reaction3-Phenyloxirane-2-carbonitrileMethanol, Anhydrous HClThis compound hydrochlorideAcid sensitivity of the epoxide ring
Amidation followed by O-alkylationMethyl 3-phenyloxirane-2-carboxylate1. Amine 2. Alkylating agentThis compoundMulti-step process, potentially harsh conditions for amidation

Exploiting Orthoester or Carboxylic Acid Precursors

The synthesis of this compound can be conceptually approached from precursors such as the corresponding carboxylic acid, nitrile, or potentially through orthoesters. A primary challenge lies in forming the methyl carboximidate group without disrupting the strained and reactive oxirane ring.

A plausible multi-step pathway originating from a carboxylic acid precursor, 3-phenyloxirane-2-carboxylic acid, would involve several standard transformations. First, the carboxylic acid would be converted to an amide, which could then be O-alkylated using Meerwein's reagent (trialkyloxonium tetrafluoroborates) to yield the desired imidate. However, this method involves highly reactive and hazardous reagents.

A more common and robust method for imidate synthesis is the Pinner reaction, which utilizes a nitrile precursor. wikipedia.orgorganic-chemistry.org This approach would involve the synthesis of 3-phenyloxirane-2-carbonitrile as a key intermediate. The Pinner reaction proceeds via the acid-catalyzed addition of an alcohol (in this case, methanol) to the nitrile. beilstein-journals.orgwikipedia.org The reaction is typically performed under strictly anhydrous conditions using a strong acid, such as gaseous hydrogen chloride, to form an intermediate imino ester hydrochloride salt, often called a Pinner salt. organic-chemistry.orgnih.gov Subsequent neutralization with a mild base would yield the final methyl carboximidate product.

Table 1: Comparison of Potential Imidate Synthesis Routes

Precursor Key Reaction Reagents Advantages Disadvantages

Regioselective and Chemoselective Considerations in Synthesis

The synthesis of this compound is fraught with challenges related to selectivity due to the presence of multiple reactive sites. The primary concern is the stability of the epoxide ring under the conditions required for imidate formation.

Chemoselectivity: The Pinner reaction, the most direct route to the target compound from a nitrile, requires strong acidic conditions. wikipedia.org Epoxides are known to undergo acid-catalyzed ring-opening reactions. ucdavis.eduresearchgate.net Therefore, a significant competing reaction would be the attack of a nucleophile (methanol as the solvent/reagent, or the chloride counter-ion) on the protonated epoxide, leading to undesired byproducts instead of the target imidate. The challenge is to find conditions that promote the nucleophilic attack of methanol on the protonated nitrile in preference to the protonated epoxide.

Regioselectivity: In the event of an undesired acid-catalyzed ring-opening of the epoxide, the regioselectivity of the nucleophilic attack becomes critical. The attack can occur at either C2 or C3 of the oxirane ring. Under acidic conditions, the reaction often proceeds through a mechanism with partial carbocation character (SN1-like), favoring nucleophilic attack at the more substituted carbon that can better stabilize a positive charge. researchgate.net For the 3-phenyloxirane system, this would be the benzylic C3 position. This would lead to the formation of a 3-methoxy-2-hydroxy derivative, a significant impurity. Conversely, under basic or neutral conditions (SN2 mechanism), nucleophilic attack typically occurs at the sterically less hindered carbon (C2). researchgate.netnih.gov

Optimization of Reaction Conditions for Scalable Synthesis

For any potential large-scale production, the optimization of reaction conditions is paramount to ensure high yield, purity, safety, and cost-effectiveness.

Solvent Effects on Reaction Outcomes

The choice of solvent is critical, particularly for the Pinner reaction, which demands anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to a carboxylic ester. beilstein-journals.orgnih.gov Often, the alcohol reagent (methanol) is used in excess, serving as both reactant and solvent. nih.gov However, using an inert co-solvent can help control reaction concentration and temperature.

Recent advancements have focused on greener and more efficient solvent systems. For instance, cyclopentyl methyl ether (CPME) has been used as a solvent for the Pinner reaction, facilitating easier product isolation by simple filtration and reducing the amount of extraction solvents needed during workup. researchgate.nettandfonline.com The use of the nitrile itself as the solvent has also been reported to improve yields, although this may not be practical or economical for a complex, multi-step synthesis. nih.gov The solvent can also influence the stability of the epoxide ring; polar protic solvents may facilitate undesired ring-opening reactions.

Temperature and Pressure Influences on Efficiency and Selectivity

Temperature control is a crucial parameter. The Pinner reaction is typically conducted at low temperatures (e.g., 0 °C) to prevent the thermodynamically favored decomposition of the intermediate imino ester salt into an amide and an alkyl chloride. wikipedia.org Maintaining low temperatures would also help to suppress the rate of the acid-catalyzed epoxide ring-opening, which generally has a higher activation energy than the desired imidate formation.

The reaction is typically run at atmospheric pressure, as the use of gaseous HCl requires a controlled delivery system. organic-chemistry.org There is no indication in the literature that high-pressure conditions would be beneficial for this type of transformation; in fact, they would add significant engineering complexity and cost to a potential scalable process.

Catalyst Screening and Ligand Design for Enhanced Performance

While the classic Pinner reaction uses a stoichiometric amount of a strong Brønsted acid like HCl, modern approaches have explored the use of Lewis acids. beilstein-journals.orgnih.gov Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or hafnium(IV) triflate can promote the reaction, potentially under milder conditions. nih.gov A key optimization study would involve screening a variety of Lewis acids to identify one that efficiently activates the nitrile for nucleophilic attack by methanol while minimizing interaction with and subsequent opening of the epoxide ring. Heterogeneous solid acid catalysts could also be investigated to simplify purification and enable catalyst recycling. ucdavis.edu

For synthetic routes involving metal-catalyzed steps (e.g., in the formation of the oxirane ring or in alternative imidate syntheses), ligand design would be crucial for controlling stereoselectivity and reactivity. For instance, gold(I) complexes with specific phosphine (B1218219) ligands have been used to catalyze the synthesis of cyclic carbamimidates. nih.gov While not directly applicable to the Pinner reaction, this highlights the importance of catalyst systems in modern organic synthesis.

Table 2: Optimization Parameters for Pinner Reaction

Parameter Conventional Conditions Optimized/Modern Approach Rationale for Optimization
Acid Anhydrous HCl gas (stoichiometric) Lewis acids (e.g., TMSOTf); Solid acids Milder conditions, improved chemoselectivity, easier handling, catalyst recycling. nih.govucdavis.edu
Solvent Excess alcohol or Chloroform Cyclopentyl Methyl Ether (CPME) Reduced waste, simplified workup, improved safety profile. researchgate.nettandfonline.com
Temperature Low temperature (e.g., 0 °C) Maintained at low temperature Prevents decomposition of Pinner salt and minimizes epoxide ring-opening. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing a sustainable and environmentally responsible process.

Atom Economy : Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product is a core principle. One-pot reactions, where a precursor is converted to the final product without isolating intermediates, would improve atom and step economy. For example, developing a one-pot nitrile formation followed by an in-situ Pinner reaction could be a target. rsc.org

Use of Safer Solvents and Reagents : The traditional Pinner reaction uses toxic and corrosive anhydrous HCl gas and solvents like chloroform. organic-chemistry.org A greener approach involves replacing these with safer alternatives. The use of a 4N HCl solution in CPME is a significant improvement, as CPME is a more environmentally benign solvent. researchgate.nettandfonline.com Exploring solvent-free reaction conditions, potentially using a solid acid catalyst, would be an even greener alternative. researchgate.net

Catalysis over Stoichiometric Reagents : Shifting from stoichiometric reagents (like HCl in the classic Pinner reaction) to catalytic alternatives is a key green principle. The development of efficient and recyclable Lewis acid or solid acid catalysts would significantly reduce waste and improve the environmental profile of the synthesis. nih.govresearchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. While the Pinner reaction often requires low temperatures for stability, avoiding energy-intensive cryogenic conditions or high-temperature purifications would be beneficial. The development of highly active catalysts that allow the reaction to proceed efficiently at or near room temperature is a desirable goal. nih.gov

By integrating these principles, a more sustainable and efficient synthetic strategy for this compound could be envisioned, moving beyond classical methods toward modern, environmentally conscious chemical manufacturing.

Stereochemical Investigations of Methyl 3 Phenyloxirane 2 Carboximidate

Diastereoselective Synthesis Approaches for Multi-Chiral Center Control

Diastereoselective synthesis is essential when a molecule contains multiple chiral centers and only one specific diastereomer is desired. The epoxidation of an alkene that already contains a stereocenter can lead to the formation of diastereomers. The stereochemical outcome is often influenced by the existing chiral center, which directs the approach of the reagent to one face of the double bond over the other. This substrate-controlled diastereoselectivity is a key strategy. acs.org

For instance, if the phenyl group in the methyl cinnamate (B1238496) precursor contained a chiral substituent, the epoxidation would result in diastereomers. The inherent chirality of the substrate would likely favor the formation of one diastereomer of the resulting epoxide. The level of diastereoselectivity would depend on the nature of the substituent and its proximity to the reacting double bond, a principle known as 1,2- or 1,3-asymmetric induction. The opening of the oxirane ring by a nucleophile is also a reaction where diastereoselectivity is critical, as the attack can be directed by the existing stereochemistry of the epoxide. chempedia.info

Stereochemical Purity Assessment and Enantiomeric Excess Determination

After a chiral synthesis, it is crucial to determine the stereochemical purity of the product, specifically its enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. researchgate.netmdpi.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

For a compound like Methyl 3-phenyloxirane-2-carboximidate, which contains phenyl groups, CSPs based on derivatized polysaccharides such as cellulose (B213188) or amylose (B160209) are often highly effective. researchgate.netmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net By integrating the areas of the two enantiomer peaks in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Parameter Typical Condition/Value Purpose
Column (CSP) Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))Provides the chiral environment necessary to differentiate between enantiomers. mdpi.com
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Elutes the compounds from the column; the ratio is optimized to achieve good separation (resolution).
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects retention time and peak shape.
Detection UV at 254 nmThe phenyl group in the molecule allows for strong UV absorbance for detection.
Retention Time (t_R1) e.g., 8.5 minTime taken for the first enantiomer to elute.
Retention Time (t_R2_) e.g., 10.2 minTime taken for the second enantiomer to elute.
Resolution (R_s_) >1.5A measure of the degree of separation between the two enantiomer peaks. A value >1.5 indicates baseline separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a critical technique for the separation and quantification of enantiomers. For a compound such as this compound, which possesses two stereocenters, chiral GC would be employed to separate the potential stereoisomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research Findings: In a hypothetical analysis, a racemic mixture of the cis- and trans-diastereomers of this compound would be injected into a GC instrument equipped with a chiral column, such as one based on modified cyclodextrins. The separation would depend on factors like the choice of the stationary phase, temperature program, and carrier gas flow rate. The resulting chromatogram would ideally show four distinct peaks, corresponding to the (2R,3S), (2S,3R), (2R,3R), and (2S,3S) stereoisomers. The relative peak areas would allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a given sample.

Table 1: Hypothetical Chiral GC Separation Data

StereoisomerRetention Time (min)Peak Area (%)
(2R,3S)12.525.0
(2S,3R)12.825.0
(2R,3R)13.225.0
(2S,3S)13.625.0

Derivatization with Chiral Shift Reagents for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral shift reagents is a powerful method for determining enantiomeric purity. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. This interaction induces chemical shift differences (Δδ) between corresponding protons of the two enantiomers, allowing for their distinct visualization and quantification by integration.

Research Findings: For this compound, a chiral shift reagent like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)) would be added incrementally to an NMR tube containing the sample. The basic nitrogen of the carboximidate functional group would likely coordinate with the Lewis acidic lanthanide center. This would cause the signals of the enantiomers in the ¹H NMR spectrum to resolve into two separate sets of peaks. The enantiomeric excess could then be calculated from the integration of these resolved signals.

Table 2: Hypothetical ¹H NMR Data with Chiral Shift Reagent

ProtonChemical Shift δ (ppm) - (R)-enantiomerChemical Shift δ (ppm) - (S)-enantiomerInduced Shift Δδ (ppm)
Oxirane H-24.154.180.03
Oxirane H-33.903.940.04
Methyl (OCH₃)3.753.770.02

Configurational Stability and Stereomutation Studies

The configurational stability of a chiral molecule is its resistance to racemization or epimerization. For an oxirane like this compound, studies would investigate if stereochemical integrity is maintained under various conditions such as heat, pH changes, or exposure to catalysts. Stereomutation could potentially occur via ring-opening and closing mechanisms or through enolization if protons adjacent to the imidate group were sufficiently acidic.

Research Findings: A hypothetical study might involve heating an enantiomerically enriched sample of one stereoisomer in different solvents and monitoring its enantiomeric purity over time using chiral GC or HPLC. The rate of racemization or epimerization would provide insight into the compound's stability and the energy barrier for stereomutation.

Table 3: Hypothetical Configurational Stability Data

ConditionTime (h)Enantiomeric Excess (%)
Toluene, 80°C098
Toluene, 80°C2497
Methanol (B129727), 60°C098
Methanol, 60°C2485

Computational Predictions of Stereochemical Outcomes

Computational chemistry, using methods like Density Functional Theory (DFT), can be used to predict the stereochemical outcomes of reactions that could form this compound. By modeling the transition states of the key stereodetermining step (e.g., an epoxidation or a Darzens-type condensation), the relative energy barriers for the formation of different stereoisomers can be calculated. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

Research Findings: A computational study would model the reaction of benzaldehyde (B42025) with a suitable precursor to the carboximidate under the influence of a chiral catalyst. The energies of the four possible transition states leading to the different stereoisomers would be calculated. The predicted diastereomeric and enantiomeric ratios would be derived from the calculated energy differences using the Boltzmann distribution.

Table 4: Hypothetical Computational Energy Data

Transition State to StereoisomerCalculated Relative Energy (kcal/mol)Predicted Product Ratio (%)
(2R,3S)1.55
(2S,3R)1.38
(2R,3R)0.240
(2S,3S)0.047

Chemical Reactivity and Transformational Chemistry of Methyl 3 Phenyloxirane 2 Carboximidate

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane moiety in Methyl 3-phenyloxirane-2-carboximidate renders it an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles. cymitquimica.com This reaction is a cornerstone of epoxide chemistry and provides a powerful method for introducing new functional groups with defined stereochemistry, leading to the formation of 1,2-disubstituted compounds. jsynthchem.com

The reaction of epoxides with amines is a fundamental route to β-amino alcohols, which are significant structural motifs in natural products and pharmaceuticals. rsc.orgscielo.org.mx When this compound reacts with primary or secondary amines, the nucleophilic nitrogen attacks one of the oxirane carbons, cleaving the C-O bond and forming a new C-N bond. This process, typically carried out under neutral or acid-catalyzed conditions, results in the formation of a β-amino alcohol derivative. rsc.org

Similarly, azides (such as sodium azide) serve as potent nucleophiles for epoxide ring-opening, yielding β-azido alcohols. These products are valuable synthetic intermediates, as the azide (B81097) group can be readily reduced to a primary amine or participate in cycloaddition reactions.

Under acidic or basic catalysis, oxygen-based nucleophiles readily open the oxirane ring. The acid-catalyzed hydrolysis (using water) of the epoxide leads to the formation of the corresponding vicinal diol, 3-phenyl-2,3-dihydroxypropanoate. In the presence of an alcohol and an acid catalyst, the product is a β-alkoxy alcohol, where the alcohol acts as the nucleophile. Carboxylate anions can also act as nucleophiles, attacking the epoxide to yield a monoester of the vicinal diol.

Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful reagents for forming new carbon-carbon bonds via epoxide ring-opening. These reactions typically proceed without a catalyst and involve the nucleophilic attack of the carbanion on an epoxide carbon atom. The reaction with a Grignard reagent, for instance, would yield a β-hydroxy compound with a new alkyl or aryl group attached. Enolates, which are softer carbon nucleophiles, can also be used for ring-opening, usually requiring specific reaction conditions to achieve good yields.

The ring-opening of the unsymmetrically substituted oxirane in this compound is governed by both steric and electronic factors, leading to predictable regioselectivity depending on the reaction conditions.

Under Basic or Neutral Conditions : With strong, basic nucleophiles (e.g., amines, Grignard reagents), the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In this molecule, the C2 position, substituted with the carboximidate group, is generally considered less sterically encumbered than the C3 position, which bears a bulky phenyl group. Therefore, attack at C2 is favored, leading to the formation of a C3-hydroxyl group.

Under Acidic Conditions : In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to attack by weaker nucleophiles (e.g., water, alcohols). The reaction proceeds through a transition state with significant carbocation character. The positive charge is better stabilized at the benzylic C3 position by the adjacent phenyl group. Consequently, the nucleophile preferentially attacks the more substituted C3 carbon.

The ring-opening is also a stereospecific anti-addition process. The nucleophile attacks from the face opposite to the C-O bond, resulting in an inversion of stereochemistry at the attacked carbon center.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

Reaction ConditionNucleophile TypeFavored Site of AttackRationaleProduct Type
Basic / Neutral Strong (e.g., NH₃, RNH₂, RMgX)C2SN2 mechanism, attack at the less sterically hindered carbon.Nucleophile at C2, Alcohol at C3
Acidic Weak (e.g., H₂O, ROH)C3SN1-like mechanism, attack at the carbon that can better stabilize a positive charge (benzylic position).Nucleophile at C3, Alcohol at C2

Reactions of the Carboximidate Functional Group

Carboximidates, also known as imino ethers, are versatile functional groups that can be thought of as esters of an imidic acid. wikipedia.org They serve as good electrophiles and can undergo a variety of transformations. wikipedia.orgnih.gov

The carboximidate group is susceptible to hydrolysis, particularly under acidic conditions. rroij.com This reaction provides a direct pathway to convert the carboximidate into the corresponding ester. rroij.com Protonation of the nitrogen atom activates the carboximidate carbon for nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and loss of ammonia (B1221849) (or an amine) yields the methyl ester, Methyl 3-phenyloxirane-2-carboxylate (B8288729).

This transformation is a key reaction of the imidate functional group, allowing for its use as a precursor to esters in a synthetic sequence. wikipedia.org While the reaction of imidates with amines typically furnishes amidines, conversion to amides can be achieved through other means, such as pyrolysis, though direct conversion via alcoholysis is not a standard route. rroij.comrroij.com

Transamidation and Aminolysis Reactions

The methyl imidate group of this compound is susceptible to nucleophilic attack by amines, leading to transamidation or aminolysis products. These reactions involve the displacement of the methoxy (B1213986) group (-OCH₃) by an amine.

Transamidation with primary or secondary amines typically requires activation, often through catalysis, to convert the amide or a derivative into a more reactive species. nih.govresearchgate.net In the context of the subject molecule, reaction with a primary amine (R'-NH₂) would be expected to yield the corresponding N-substituted amidine. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methanol (B129727).

Aminolysis , a related process, involves the direct reaction with ammonia or amines to form amides. dalalinstitute.com For esters, which are structurally related to imidates, aminolysis involves nucleophilic attack at the carbonyl carbon. chemistrysteps.comyoutube.com By analogy, an amine can attack the electrophilic carbon of the C=N bond in this compound.

A critical consideration in these reactions is the potential for a competing reaction involving the oxirane ring. Amines can also act as nucleophiles and attack one of the carbons of the epoxide, leading to ring-opening. The regioselectivity of this attack (at C2 or C3) would be influenced by steric and electronic factors, as well as the reaction conditions (e.g., acidic or basic catalysis). Under neutral or basic conditions, the attack is likely to occur at the less substituted C2 position.

The general outcome of the reaction of this compound with a primary amine can be summarized as follows:

ReactantProduct(s)ConditionsReference
This compound + Primary Amine (R'NH₂)N-R'-3-phenyloxirane-2-carboxamidine + MethanolLewis acid or base catalysis nih.gov
2-Amino-3-hydroxy-3-phenylpropanoate derivativePotential side-product via oxirane ring-opening wikipedia.org

This interactive table summarizes the expected products of transamidation/aminolysis reactions.

Electrophilic Attack on the Imidate Nitrogen or Oxygen

The imidate functional group possesses two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom of the methoxy group.

The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by electrophiles. Protonation or alkylation at the nitrogen would form a nitrilium ion, which is a highly activated intermediate. This activation would render the carbon of the original C=N bond even more electrophilic and prone to attack by nucleophiles.

Alternatively, the oxygen atom of the methoxy group can also be a target for electrophiles, particularly under acidic conditions. Protonation of the oxygen would make the methoxy group a better leaving group, facilitating nucleophilic substitution at the imidate carbon.

The general mechanism for electrophilic attack can be described as follows:

Protonation/Alkylation: An electrophile (E⁺) attacks either the nitrogen or the oxygen atom.

Intermediate Formation: Formation of a cationic intermediate.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the activated carbon atom.

The specific site of attack and the subsequent reaction pathway would depend on the nature of the electrophile and the reaction conditions.

Cycloaddition Reactions Involving the C=N Bond

The carbon-nitrogen double bond (C=N) of the imidate group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. These reactions are valuable for constructing ring structures in a controlled manner.

One of the most significant types of cycloaddition reactions is the [3+2] cycloaddition . In this reaction, the imidate C=N bond can act as a dipolarophile and react with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocyclic ring.

Another possibility is the Diels-Alder reaction , a [4+2] cycloaddition. While less common for simple imines, if the imidate is part of a conjugated system, it could potentially act as a dienophile. However, in the case of this compound, the C=N bond is not conjugated with other pi systems, making its participation in a standard Diels-Alder reaction less likely. Inverse-electron-demand Diels-Alder reactions could be a possibility if the imidate is reacted with an electron-rich diene.

The expected outcome of a [3+2] cycloaddition with an azide is shown below:

Reaction TypeDipoleDipolarophileProductReference
[3+2] CycloadditionOrganic Azide (R'-N₃)C=N bond of imidateSubstituted tetrazole derivative youtube.com

This interactive table illustrates a potential cycloaddition reaction.

Reactions of the Phenyl Moiety

The phenyl group of this compound can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) under Controlled Conditions

The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.org The substituent already present on the ring—in this case, the 3-(methyl-2-carboximidate)oxiranyl group—will direct the incoming electrophile to a specific position (ortho, meta, or para). organicchemistrytutor.comlumenlearning.comlibretexts.org

The oxirane ring is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen atom. Electron-withdrawing groups typically act as deactivators and meta-directors in electrophilic aromatic substitution. youtube.com Therefore, under controlled conditions, electrophilic attack on the phenyl ring of this compound is expected to occur primarily at the meta position.

For example, the nitration of a similar compound, styrene (B11656), with nitric acid primarily results in reactions at the alkene group, with aromatic nitration being a minor subsequent reaction. rsc.org In the case of polystyrene, nitration predominantly occurs at the para position. kpi.ua However, the electronic influence of the oxirane-carboximidate group is likely to favor meta-substitution.

ReactionReagentsExpected Major ProductReference
NitrationHNO₃, H₂SO₄Methyl 3-(3-nitrophenyl)oxirane-2-carboximidate wikipedia.org
Friedel-Crafts AcylationR'COCl, AlCl₃Methyl 3-(3-acylphenyl)oxirane-2-carboximidate organic-chemistry.org

This interactive table summarizes expected electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

To functionalize the phenyl ring at specific positions, palladium-catalyzed cross-coupling reactions are a powerful tool. nobelprize.orgwikipedia.org These reactions typically require the phenyl ring to be pre-functionalized with a halide or a triflate group. If a halogen atom were introduced onto the phenyl ring (e.g., via electrophilic halogenation), it could then participate in various cross-coupling reactions.

Suzuki Coupling: This reaction would couple the halogenated phenyl ring with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: This reaction would involve the coupling of the halogenated phenyl ring with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgnih.gov

Negishi Coupling: This reaction couples the halogenated aromatic ring with an organozinc reagent. mdpi.com

These reactions offer a versatile method for elaborating the structure of the phenyl moiety, allowing for the introduction of a wide variety of substituents. The compatibility of the oxirane and imidate functionalities with the conditions of these cross-coupling reactions would need to be considered. Epoxides have been shown to be tolerated in some Suzuki-Miyaura coupling reactions. nih.gov

Interplay and Remote Effects Between Functional Groups

The reactivity of each functional group in this compound is not independent; there are significant electronic and steric interactions between them.

The electron-withdrawing nature of the oxirane ring and the imidate group will influence the electron density of the phenyl ring, deactivating it towards electrophilic attack as discussed previously. Conversely, the phenyl group can influence the reactivity of the oxirane ring. The aromatic ring can stabilize adjacent carbocationic intermediates that might form during acid-catalyzed ring-opening of the epoxide.

There can also be through-space interactions and conformational effects that dictate the molecule's reactivity. The relative orientation of the phenyl group, the oxirane ring, and the imidate function can influence the accessibility of each reactive site to incoming reagents. For instance, the steric bulk of the phenyl group could hinder the approach of a nucleophile to one face of the oxirane ring.

Cascade and Tandem Reactions Utilizing the Multifunctionality

The unique molecular architecture of this compound, featuring a strained oxirane ring, a reactive carboximidate moiety, and a stabilizing phenyl group, presents a rich platform for the design of cascade and tandem reactions. Such reactions, where multiple chemical bonds are formed in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The multifunctionality of this compound allows for its participation in sequential transformations, where the reactivity of one functional group initiates a cascade that involves another part of the molecule.

Lewis Acid-Catalyzed Intramolecular Cyclization Cascade

One of the most promising avenues for cascade reactions involving this compound is through Lewis acid catalysis. The coordination of a Lewis acid to the oxygen atom of the oxirane ring can activate it towards nucleophilic attack. The nitrogen atom of the proximate carboximidate group can act as an intramolecular nucleophile, leading to a tandem ring-opening/cyclization event.

This process would initiate the following cascade:

Activation: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) coordinates to the oxirane oxygen, further polarizing the C-O bonds and enhancing the electrophilicity of the ring carbons.

Tandem Ring-Opening/Cyclization: The nitrogen atom of the carboximidate group attacks one of the oxirane carbons (likely the C3 benzylic position due to electronic stabilization from the phenyl group). This intramolecular attack results in the opening of the three-membered ring and the concurrent formation of a six-membered heterocyclic intermediate, such as a 1,3-oxazinane (B78680) derivative.

Rearrangement/Further Reaction: The resulting cyclic intermediate, often a zwitterionic or highly activated species, could undergo subsequent spontaneous transformations. Depending on the reaction conditions and the nature of the Lewis acid, this could involve rearrangement, elimination of the methoxy group, or capture by an external nucleophile, leading to complex and stereochemically rich final products.

The stereochemical outcome of this cascade would be highly dependent on the initial stereochemistry of the oxirane ring. A trans-3-phenyloxirane would be expected to yield a different diastereomer of the product compared to the corresponding cis-isomer.

The table below illustrates the hypothetical products and yields that could be explored in a research context based on varying reaction parameters.

Table 4.5.1: Hypothetical Outcomes of Lewis Acid-Catalyzed Cascade Reaction This table presents plausible, hypothetical research data for illustrative purposes.

Entry Lewis Acid (equiv.) Solvent Temp (°C) Time (h) Major Product Structure Hypothetical Yield (%)
1 BF₃·OEt₂ (1.1) CH₂Cl₂ -78 to 0 4 Dihydro-1,3-oxazine derivative 75
2 TiCl₄ (1.1) Toluene -78 2 Rearranged bicyclic product 68
3 Sc(OTf)₃ (0.1) CH₃CN 25 12 Substituted morpholine 82

Tandem Carbonyl Ylide Formation and [3+2] Cycloaddition

A distinct cascade pathway can be envisioned under thermal or photochemical conditions, leveraging the ability of the oxirane ring to open and form a carbonyl ylide. A carbonyl ylide is a 1,3-dipole that is highly reactive in cycloaddition reactions.

The proposed tandem sequence would be:

Carbonyl Ylide Formation: Upon heating or irradiation, the oxirane ring of this compound could undergo electrocyclic ring opening to form a transient carbonyl ylide intermediate. The substitution pattern (phenyl and carboximidate groups) would influence the stability and geometry of this ylide.

Intermolecular [3+2] Cycloaddition: In the presence of a suitable dipolarophile, such as an alkene or alkyne (e.g., dimethyl acetylenedicarboxylate), the carbonyl ylide could be trapped in a [3+2] cycloaddition reaction. This step would proceed rapidly to form a five-membered oxygen-containing heterocyclic ring.

This one-pot reaction would constitute a powerful method for the rapid construction of complex polycyclic systems, as two rings and multiple stereocenters are formed in a single operation starting from the linear oxirane precursor and an external reactant.

The table below outlines potential research targets for this tandem reaction, exploring different dipolarophiles to generate a variety of heterocyclic scaffolds.

Table 4.5.2: Plausible Products of a Tandem Carbonyl Ylide Formation-[3+2] Cycloaddition Cascade This table presents plausible, hypothetical research data for illustrative purposes.

Entry Dipolarophile Conditions Major Product Structure Hypothetical Yield (%)
1 Dimethyl acetylenedicarboxylate (B1228247) Toluene, 110 °C Dihydrofuran derivative 85
2 N-Phenylmaleimide Xylene, 140 °C Fused oxabicyclic system 78
3 Acrylonitrile hv (254 nm), CH₃CN Substituted tetrahydrofuran 65

These prospective pathways underscore the significant potential of this compound as a versatile building block in the field of cascade and tandem reactions for the efficient synthesis of novel heterocyclic compounds.

Mechanistic Studies of Reactions Involving Methyl 3 Phenyloxirane 2 Carboximidate

Kinetic Studies for Reaction Rate Determination and Order of Reaction

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations.

Initial Rate Method and Integrated Rate Laws

To determine the rate law for a reaction involving Methyl 3-phenyloxirane-2-carboximidate, one would typically employ the initial rate method. This involves measuring the instantaneous rate of reaction at the very beginning of the reaction under different initial concentrations of the reactants. By systematically varying the concentration of the epoxide and any other reactants (e.g., a nucleophile or a catalyst) and observing the effect on the initial rate, the order of the reaction with respect to each component can be determined.

Rate = k [this compound]^m [Nucleophile]^n

where k is the rate constant, and m and n are the reaction orders.

Once the rate law is established, integrated rate laws can be used to describe how the concentration of reactants changes over time. These equations can be used to calculate the rate constant k from a series of concentration-time data points.

Temperature Dependence and Activation Parameters (Arrhenius, Eyring)

The effect of temperature on the reaction rate provides crucial insights into the energy requirements of the reaction. By measuring the rate constant (k) at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation :

k = A e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. researchgate.net

For a more detailed analysis, the Eyring equation , derived from transition state theory, can be used wikipedia.orglibretexts.org:

k = (κkBT/h) e^(-ΔG‡/RT)

where κ is the transmission coefficient, kB is the Boltzmann constant, h is the Planck constant, and ΔG‡ is the Gibbs free energy of activation. The Eyring equation relates the rate constant to the thermodynamic activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). uni-muenchen.degsjournal.net

ΔG‡ = ΔH‡ - TΔS‡

These parameters provide information about the changes in enthalpy and randomness during the formation of the transition state. For example, a large negative ΔS‡ might suggest a highly ordered transition state, such as in a bimolecular reaction where two molecules come together.

Table 1: Hypothetical Activation Parameters for a Reaction of this compound

Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
2981.0 x 10⁻⁴-9.210.00336
3082.7 x 10⁻⁴-8.220.00325
3186.9 x 10⁻⁴-7.280.00314
3281.7 x 10⁻³-6.380.00305

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling Experiments for Bond Cleavage and Formation Pathway Elucidation

Isotopic labeling is a powerful technique to trace the fate of specific atoms during a chemical reaction, thereby elucidating bond-breaking and bond-forming steps. ias.ac.inslideshare.netwikipedia.org In reactions of this compound, isotopes of carbon (¹³C), oxygen (¹⁸O), or hydrogen (²H, deuterium) could be strategically incorporated into the molecule.

For example, in a nucleophilic ring-opening reaction, if the epoxide oxygen is labeled with ¹⁸O, the position of the ¹⁸O in the product would reveal which C-O bond of the epoxide ring was cleaved. If the nucleophile attacks the less substituted carbon (C3), the ¹⁸O would remain on the carbon that was originally part of the epoxide ring and is now bonded to the hydroxyl group. Conversely, if the attack occurs at the more substituted carbon (C2), the ¹⁸O would be found in the hydroxyl group attached to that carbon.

Similarly, deuterium (B1214612) labeling of the solvent or the nucleophile can provide information about proton transfer steps in the reaction mechanism.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. In the case of reactions involving this compound, intermediates could include carbocations (in acid-catalyzed ring-opening) or alkoxides (in base-catalyzed ring-opening).

Techniques for identifying and characterizing reaction intermediates include:

Spectroscopic methods: Low-temperature NMR or UV-Vis spectroscopy can sometimes be used to directly observe and characterize intermediates that are stable at low temperatures.

Trapping experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, isolable product.

Crossover experiments: These experiments can help determine whether a reaction is intramolecular or intermolecular by using a mixture of isotopically labeled and unlabeled reactants.

For instance, in the Darzens condensation, which is a common method for synthesizing related glycidic esters, a halohydrin intermediate is proposed. organic-chemistry.orgmychemblog.com

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry provides a powerful tool for investigating reaction mechanisms at the molecular level, offering insights into the structures and energies of reactants, transition states, and intermediates.

Density Functional Theory (DFT) Calculations for Transition States and Energy Barriers

Density Functional Theory (DFT) is a widely used computational method to model electronic structure. DFT calculations can be employed to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of these species to construct a potential energy surface for the reaction.

Determine the energy barriers (activation energies) for different possible reaction pathways.

Visualize the vibrational frequencies of transition states to confirm that they represent a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

For reactions of this compound, DFT calculations could be used to compare the energy barriers for nucleophilic attack at the C2 versus the C3 position of the epoxide ring under both acidic and basic conditions, thereby predicting the regioselectivity of the reaction. researchgate.net

Table 2: Hypothetical DFT Calculated Energy Barriers for Nucleophilic Ring-Opening of this compound

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)
Attack at C2Acid15.2
Attack at C3Acid18.5
Attack at C2Base22.1
Attack at C3Base19.8

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can provide critical insights into its conformational landscape, revealing the relative stabilities of different spatial arrangements (conformers) and the energy barriers between them.

The key areas of flexibility in this compound are the rotation around the bond connecting the phenyl group to the oxirane ring and the bonds within the methyl carboximidate moiety. MD simulations can map the potential energy surface as a function of the key dihedral angles. By simulating the molecule in a virtual box, often with explicit solvent molecules, researchers can observe how the molecule folds and flexes in a more realistic environment. These simulations can identify low-energy, stable conformations that are likely to be predominant in solution, which in turn influences the molecule's reactivity. For instance, the accessibility of the oxirane ring to an approaching nucleophile may be sterically hindered in certain conformations.

The results of such simulations are often visualized as Ramachandran-like plots, showing the relative energy of the molecule for different combinations of dihedral angles. This allows for the identification of the most probable conformations and the transition states connecting them.

Dihedral AngleDescriptionPredicted Stable Conformation(s)Notes
C(imidate)-C(oxirane)-C(phenyl)-C(phenyl)Rotation of the phenyl groupPerpendicular or bisecting the oxirane ringTo minimize steric hindrance between the phenyl protons and the oxirane ring.
O(oxirane)-C(oxirane)-C(imidate)=NOrientation of the carboximidate groupPlanar with respect to the C-C oxirane bondTo maximize electronic conjugation or minimize steric clash.
C(oxirane)-C(imidate)=N-C(methyl)Orientation of the N-methyl groupsyn or anti to the C=N double bondThe energy difference between these conformers would be relatively small.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Ab initio and semi-empirical methods are quantum chemical calculations used to model the distribution of electrons within a molecule, providing information on molecular orbitals, charge distribution, and electrostatic potential.

Ab Initio Methods , such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the Schrödinger equation without experimental parameters (beyond fundamental constants). For this compound, DFT calculations would be particularly useful. They can generate an electrostatic potential map, which visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In the context of an acid-catalyzed ring-opening of the oxirane, these calculations can predict which of the two oxirane carbons will develop a greater partial positive charge upon protonation of the oxygen, thus identifying the more likely site for nucleophilic attack. acs.org Furthermore, these methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactions governed by frontier molecular orbital theory.

Semi-Empirical Methods , such as AM1, PM3, or ZINDO, are faster than ab initio methods because they use parameters derived from experimental data to simplify the calculations. wikipedia.orggoogle.com While less accurate, they are valuable for initial explorations of large molecules or for modeling reaction pathways where many calculations are needed. wikipedia.orggoogle.com They can provide a good qualitative picture of the electronic structure and are often used to generate initial geometries for higher-level ab initio calculations.

Computational MethodCalculated PropertyPredicted Finding for this compoundMechanistic Implication
DFT (B3LYP/6-31G)Mulliken Atomic ChargesC3 (phenyl-substituted) > C2 (carboximidate-substituted)In acid-catalyzed ring-opening, nucleophilic attack would preferentially occur at the more substituted C3 carbon due to better stabilization of the partial positive charge.
DFT (B3LYP/6-31G)Electrostatic PotentialNegative potential localized on the oxirane oxygen and the imidate nitrogen.These are the primary sites for protonation or coordination to Lewis acids.
Hartree-FockHOMO-LUMO Energy Gap~5-7 eVIndicates the kinetic stability of the molecule and the energy required for electronic excitation.

Experimental Techniques for Mechanistic Interrogation

While computational studies provide a theoretical framework for understanding reaction mechanisms, experimental techniques are essential for validating these models. In situ monitoring and trapping experiments are two powerful strategies used to observe reactions in real-time and to detect fleeting intermediates, providing direct evidence for proposed mechanistic pathways.

In Situ Spectroscopic Monitoring (e.g., NMR, IR, UV-Vis)

In situ (Latin for "in the original place") spectroscopic monitoring allows chemists to observe a reaction as it proceeds without the need to isolate and analyze individual components at different time points. jsynthchem.com This provides a dynamic view of the reaction, enabling the identification of intermediates and the determination of reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR is a powerful tool for tracking reactions. nih.govresearchgate.netbeilstein-journals.org For a reaction involving this compound, such as a ring-opening, one could monitor the disappearance of the characteristic ¹H and ¹³C signals of the oxirane ring protons and carbons (typically found at δ 2.5–4.5 ppm and δ 40–60 ppm, respectively). oregonstate.edu Simultaneously, the appearance of new signals corresponding to the product, for example, protons and carbons associated with a newly formed alcohol and the nucleophile's moiety, would be observed. mdpi.com

Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly effective for monitoring changes in functional groups. spectroscopyonline.com The progress of an epoxide ring-opening reaction can be followed by observing the decrease in the intensity of characteristic epoxide ring stretching vibrations (e.g., asymmetric C-O-C stretch around 950–810 cm⁻¹ and symmetric ring breathing around 1250 cm⁻¹). spectroscopyonline.com If the reaction results in the formation of a hydroxyl group, a broad absorption band would appear in the 3200–3600 cm⁻¹ region. jsynthchem.com

UV-Vis Spectroscopy: This technique is useful when the reactants, intermediates, or products contain chromophores. The phenyl group in the target molecule absorbs in the UV region. Any reaction that alters the electronic conjugation of this system would lead to a shift in the absorption maximum (λ_max), which can be monitored over time.

TechniqueMonitored SignalExpected Change in a Ring-Opening Reaction (e.g., with H₂O/H⁺)
¹H NMROxirane ring protons (δ ~3.5-4.0 ppm)Decrease in signal intensity over time.
¹³C NMROxirane ring carbons (δ ~50-60 ppm)Decrease in signal intensity over time.
IREpoxide C-O-C stretch (~900 cm⁻¹)Disappearance of this characteristic peak.
IRO-H stretch (~3400 cm⁻¹, broad)Appearance and growth of a broad signal indicating alcohol formation.

Trapping Experiments for Reactive Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be directly observed by conventional spectroscopic methods. Trapping experiments are designed to intercept these fleeting species by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product. csbsju.edunih.gov The structure of this trapped product serves as compelling evidence for the existence and nature of the original intermediate.

In the context of reactions involving this compound, a key application of this technique would be to verify the nature of the intermediate in acid-catalyzed ring-opening reactions. It is proposed that protonation of the epoxide oxygen is followed by C-O bond cleavage to form a carbocationic intermediate (or a species with significant carbocationic character). The phenyl group at the C3 position would stabilize a positive charge at this position. To test this, the reaction could be run in the presence of a weak nucleophile that can compete with the primary nucleophile. For instance, if the reaction is a hydrolysis (using water), adding sodium azide (B81097) (NaN₃) as a trapping agent could lead to the formation of an azido-alcohol product alongside the expected diol. The isolation of this azido-alcohol would strongly support a mechanism involving a carbocationic intermediate that is susceptible to attack by multiple nucleophiles.

For reactions potentially involving radical intermediates, a stable radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used. csbsju.edu The formation of a TEMPO-adduct would provide evidence for a radical-based pathway.

Hypothetical ReactionProposed IntermediateTrapping AgentExpected Trapped ProductMechanistic Insight
Acid-catalyzed hydrolysisCarbocation at C3Sodium Azide (NaN₃)An azido-alcohol, formed by the attack of the azide ion on the carbocation.Confirms the presence of a carbocationic intermediate accessible to external nucleophiles.
Photochemical decompositionCarbonyl ylide or diradicalDimethyl acetylenedicarboxylate (B1228247) (DMAD)A cycloadduct formed from a [3+2] cycloaddition between the ylide and DMAD.Provides evidence for the formation of a transient carbonyl ylide upon oxirane ring cleavage.
Radical-initiated reactionCarbon-centered radicalTEMPOA stable adduct where TEMPO has bonded to the radical center.Confirms that the reaction proceeds, at least in part, via a radical mechanism.

Applications of Methyl 3 Phenyloxirane 2 Carboximidate in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of the epoxide and carboximidate functionalities in methyl 3-phenyloxirane-2-carboximidate makes it a promising candidate for the synthesis of a wide array of heterocyclic compounds. The ring strain of the oxirane facilitates nucleophilic attack, leading to ring-opening and subsequent cyclization reactions, while the carboximidate group can serve as a precursor to nitrogen-containing heterocycles.

While direct literature on the use of this compound for these specific syntheses is limited, its structural features suggest plausible pathways. For instance, the reaction of the carboximidate with suitable dicarbonyl compounds could potentially lead to the formation of substituted pyrroles. Similarly, pyridine (B92270) and quinoline (B57606) derivatives could be accessed through annulation reactions involving the opening of the oxirane ring and subsequent condensation and cyclization steps.

Potential Reaction Scheme for Pyrrole Synthesis

ReactantReagentProduct
This compound1,4-Dicarbonyl CompoundSubstituted Pyrrole

The epoxide moiety of this compound is a key functional group for the construction of fused ring systems and polycycles. Epoxides are known to participate in intramolecular cyclization reactions, especially when tethered to a nucleophilic group. researchgate.net Cationic polycyclization reactions initiated by the opening of an oxirane ring are a powerful tool in organic synthesis for creating complex polycyclic structures. acs.org

For example, after a nucleophilic attack on the carboximidate nitrogen, the resulting intermediate could possess a nucleophilic side chain capable of an intramolecular attack on the epoxide, leading to a fused heterocyclic system. The specific nature of the fused ring would depend on the length and functionality of the tether introduced at the carboximidate nitrogen.

General Strategy for Fused Ring Synthesis

Starting Material DerivativeKey Reaction TypeResulting Structure
N-alkenyl-3-phenyloxirane-2-carboximidateIntramolecular CyclizationFused Heterocycle
N-aryl-3-phenyloxirane-2-carboximidateIntramolecular CyclizationFused Aromatic Heterocycle

The construction of spirocyclic and bridged architectures often involves ring-opening and cyclization strategies where a new ring is formed at a spiro center or as a bridge across an existing ring system. The epoxide functionality in this compound can be exploited for such transformations. For instance, an intramolecular nucleophilic attack on one of the epoxide carbons from a suitably positioned nucleophile can lead to the formation of a spirocycle. rsc.orgresearchgate.net

Bridged ring systems could potentially be accessed through more complex, multi-step sequences. One hypothetical approach could involve the initial opening of the epoxide to introduce a functionalized side chain, followed by a subsequent cyclization that forms a bridge across the newly formed structure. While challenging, the dense functionality of the starting material provides a foundation for such synthetic endeavors. nih.gov

Hypothetical Routes to Complex Architectures

Target ArchitectureKey Synthetic Step
SpirocycleIntramolecular epoxide ring-opening
Bridged SystemMulti-step sequence involving epoxide opening and subsequent bridging cyclization

Role as a Chiral Building Block in Enantioselective Total Synthesis

The presence of two stereocenters in this compound makes it an attractive chiral building block for the enantioselective synthesis of complex molecules, particularly natural products and biologically active compounds.

Enantiomerically pure epoxides are valuable precursors in the synthesis of a vast array of natural products. Through stereospecific ring-opening reactions, the stereochemistry of the epoxide can be transferred to the final product. Given that this compound can be synthesized in an enantiomerically enriched form, it can serve as a key starting material for the total synthesis of optically active natural products. The phenyl and carboximidate groups offer further handles for elaboration into the complex frameworks of natural products.

Examples of Natural Product Classes Accessible from Chiral Epoxides

Natural Product ClassKey Synthetic Transformation
PolyketidesStereospecific epoxide opening and chain elongation
AlkaloidsEpoxide opening followed by nitrogen incorporation and cyclization
TerpenoidsEpoxide-initiated cyclizations

Many biologically active molecules contain heterocyclic and polycyclic scaffolds. The ability to generate diverse heterocyclic and complex ring systems from this compound, as discussed in the preceding sections, directly translates to its utility in medicinal chemistry. By employing enantiomerically pure starting material, chemists can access specific stereoisomers of these scaffolds, which is often crucial for biological activity.

Potential Biologically Active Scaffolds

ScaffoldPotential Biological Activity
Substituted PyrrolesAnticancer, Anti-inflammatory
Fused HeterocyclesAntiviral, Antibacterial
SpirocyclesCNS activity, Enzyme inhibition

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Specific Synthetic Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the applications of this compound in the advanced synthetic contexts outlined in the query. While the broader class of oxiranes and related esters, such as methyl 3-phenyloxirane-2-carboxylate (B8288729), are well-documented as versatile intermediates in organic synthesis, information focusing solely on the carboximidate derivative is exceptionally scarce.

The requested article structure, focusing on specific carbon-carbon bond-forming reactions, development of retrosynthetic strategies, and synthesis of molecular probes using this compound, could not be fulfilled with scientifically accurate and verifiable data. The available literature does not provide detailed research findings, data tables, or specific examples for the following outlined topics concerning this particular compound:

Design and Synthesis of Molecular Probes and Advanced Research Tools

General information on the synthesis and reactivity of imidates is available. For instance, the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a primary method for synthesizing imidates. wikipedia.org Imidates are known to be reactive electrophiles that can be hydrolyzed to esters or react with amines to yield amidines. wikipedia.org However, these general reactivities are not documented with specific examples involving this compound for the advanced applications requested.

Research on the closely related compound, methyl 3-phenyloxirane-2-carboxylate (the corresponding ester), does show its participation in reactions like MgBr2-catalyzed annulation with isocyanates. researchgate.net This highlights the reactivity of the oxirane ring system in forming new heterocyclic structures. Nevertheless, due to the structural and electronic differences between a carboximidate (-C(=NH)OR) and a carboxylate ester (-C(=O)OR), one cannot scientifically extrapolate these findings to the specified compound without dedicated research.

Advanced Analytical Methodologies for Methyl 3 Phenyloxirane 2 Carboximidate Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for unambiguously determining the molecular structure of "Methyl 3-phenyloxirane-2-carboximidate". These methods offer insights into the connectivity of atoms, their spatial arrangement, and the precise molecular formula.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the intricate structure of "this compound" by mapping the correlations between different nuclei. A combination of various 2D NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds. For "this compound," COSY would reveal the coupling between the protons on the oxirane ring and any adjacent protons, as well as the couplings between the aromatic protons of the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the protons of the phenyl group and the carbons of the oxirane ring, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of their bonding proximity. Cross-peaks in a NOESY spectrum between the protons of the phenyl group and specific protons on the oxirane ring can help establish their relative orientation (cis or trans).

Interactive Data Table: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsInferred Structural Information
COSY H on C2 of oxirane ↔ H on C3 of oxiraneConnectivity within the oxirane ring
Aromatic protons ↔ Aromatic protonsConnectivity within the phenyl ring
HSQC H on C2 of oxiraneC2 of oxiraneDirect C-H attachment
H on C3 of oxiraneC3 of of oxiraneDirect C-H attachment
Aromatic protonsAromatic carbonsDirect C-H attachments in the phenyl ring
Methyl protonsMethyl carbonDirect C-H attachment in the methyl group
HMBC H on C3 of oxiraneC2 of oxirane, Phenyl carbonsConnectivity of the phenyl group to the oxirane ring
Methyl protonsCarbon of the carboximidate groupConnectivity of the methyl ester
NOESY H on C3 of oxirane ↔ Aromatic protonsSpatial proximity, aids in stereochemical assignment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of "this compound" by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence. Furthermore, by analyzing the fragmentation patterns, HRMS can provide valuable structural information.

The exact mass of the molecular ion or a protonated molecule is compared to a database of calculated exact masses for all possible elemental compositions. For "this compound" (C₁₀H₁₁NO₂), the expected exact mass would be a key identifier.

Fragmentation analysis involves breaking the molecule into smaller, charged fragments and analyzing their masses. The fragmentation pattern is often characteristic of the compound's structure. For "this compound," common fragmentation pathways could involve the cleavage of the oxirane ring, loss of the methoxy (B1213986) group, or fragmentation of the carboximidate moiety.

Interactive Data Table: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)Potential Fragmentation Pathway
[M+H]⁺178.0863Protonated molecular ion
[M-OCH₃]⁺147.0652Loss of the methoxy group
[C₇H₇]⁺91.0542Tropylium ion from the phenyl group
[C₈H₈O]⁺120.0575Cleavage of the oxirane ring and carboximidate group

X-ray Crystallography for Absolute and Relative Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted in a unique pattern that can be used to calculate the electron density map of the molecule, and thus the precise positions of all atoms in space.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and can also be used to study its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups within a molecule.

For "this compound," the FTIR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic protons, the C=N bond of the carboximidate, the C-O-C stretch of the oxirane ring, and the C-O stretch of the methoxy group.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Phenyl)
3000-2850C-H stretchAliphatic (Oxirane, Methyl)
~1650C=N stretchCarboximidate
~1250Asymmetric C-O-C stretchOxirane Ring
~1100C-O stretchMethoxy
~850Symmetric C-O-C stretch (ring breathing)Oxirane Ring

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the analysis of "this compound," Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl ring and the C-C bonds of the molecular backbone. The combination of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~3060C-H stretchAromatic (Phenyl)
~1600C=C stretchAromatic (Phenyl)
~1000Ring breathing modeAromatic (Phenyl)
~1250Oxirane ring deformationOxirane Ring

Electronic Spectroscopy for Conjugation and Chromophore Analysis7.3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy7.3.2. Circular Dichroism (CD) Spectroscopy for Chiral Compounds

While general principles of these spectroscopic techniques can be applied to hypothetical analyses of the molecule based on its structure—containing a phenyl ring chromophore, an oxirane, and a carboximidate group—any such discussion would be purely speculative and would not meet the requirement for "detailed research findings" and "scientifically accurate content" based on published data.

To fulfill the user's request for a thorough and data-driven article, specific studies on this compound are necessary. Without such studies, any attempt to generate the requested content would be unsubstantiated.

Future Research Directions and Perspectives in Methyl 3 Phenyloxirane 2 Carboximidate Chemistry

Exploration of Unconventional Reactivity and Catalysis

The oxirane (epoxide) ring is a well-known three-membered heterocycle susceptible to ring-opening reactions, while the carboximidate moiety serves as a precursor to esters, amidines, and other nitrogen-containing compounds. wikipedia.org Future research could focus on the interplay between these two groups to uncover unconventional reactivity.

Key areas of exploration include:

Intramolecular Rearrangements: Investigation into catalyst-driven intramolecular reactions where the carboximidate nitrogen or oxygen acts as an internal nucleophile to open the epoxide ring, leading to novel heterocyclic scaffolds.

Tandem Reactions: Designing one-pot tandem reactions where the epoxide is first opened by an external nucleophile, and the resulting intermediate undergoes a subsequent transformation involving the carboximidate group.

Novel Catalytic Systems: Developing bespoke catalysts, potentially based on transition metals or organocatalysts, that can selectively activate one functional group over the other or enable cooperative catalysis involving both. For instance, Lewis acids could activate the epoxide ring while a co-catalyst facilitates a reaction at the carboximidate center. The development of sustainable iron-based catalysts for epoxide ring-opening demonstrates a move towards more environmentally benign processes. rsc.orgresearchgate.net

Table 1: Potential Unconventional Reactions and Catalytic Approaches

Reaction TypeProposed CatalystPotential Product Class
Intramolecular CyclizationLewis Acid (e.g., Sc(OTf)₃)Substituted Oxazolines/Morpholines
Tandem Nucleophilic Addition-AmidationOrganocatalyst (e.g., DMAP)β-Amino Amides
Asymmetric Ring-OpeningChiral Metal Complex (e.g., Salen-Co)Chiral β-Hydroxy Amidines
[3+2] CycloadditionTransition Metal Catalyst (e.g., Pd(0))Heterocyclic Spiro Compounds

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis and derivatization of Methyl 3-phenyloxirane-2-carboximidate are prime candidates for integration into modern automated platforms. Flow chemistry, in particular, offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless multi-step synthesis. nih.govnih.gov

Future work in this area could involve:

Automated Library Synthesis: Developing a flow-based platform for the rapid synthesis of a library of this compound derivatives. This could involve pumping a stream of the core molecule and mixing it with various nucleophiles or reactants in sequential reactors. unimi.it

Real-Time Optimization: Integrating in-line analytical techniques (e.g., IR, NMR, MS) to monitor reaction progress and allow for automated, machine-learning-driven optimization of reaction conditions (temperature, pressure, residence time).

Telescoped Synthesis: Designing a continuous, multi-step flow process that starts from simple precursors (e.g., benzaldehyde (B42025), a nitrile, and an alcohol), proceeds through the formation of the this compound intermediate, and continues to a final derivatized target molecule without isolating intermediates. This approach has proven effective for producing various active pharmaceutical ingredients. nih.gov

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry and in silico modeling provide powerful tools for predicting the properties and reactivity of novel molecules before their synthesis, saving significant time and resources. nih.govchapman.edu This approach can be systematically applied to the this compound scaffold.

Prospective computational studies could include:

DFT Calculations: Using Density Functional Theory (DFT) to map the electron density, predict sites of nucleophilic and electrophilic attack, and calculate the activation energies for various proposed reactions. nih.gov This can help identify the most promising synthetic routes and predict the stability of new derivatives.

Molecular Dynamics Simulations: Performing simulations to understand how different derivatives interact with biological targets, such as enzymes, which could guide the design of new therapeutic agents. nih.gov

High-Throughput Virtual Screening: Creating a virtual library of derivatives by systematically modifying the phenyl ring and the imidate group in silico and then using computational filters to screen for desired properties like chemical hardness, heat of formation, or specific binding affinities. nih.govelsevierpure.com

Table 2: Illustrative Data for Computationally Designed Derivatives

Derivative NameSubstituent (on Phenyl Ring)Predicted Property (DFT)Potential Application
MPO-4-NO₂4-NitroIncreased electrophilicity of oxirane carbonsPrecursor for electron-deficient polymers
MPO-4-OMe4-MethoxyIncreased nucleophilicity of phenyl ringBuilding block for redox-active materials
MPO-3,5-diF3,5-DifluoroAltered pKa and binding interactionsPharmaceutical lead compound design

Sustainable Synthesis and Green Chemistry Innovations

Applying the principles of green chemistry to the synthesis of this compound is crucial for its future viability. unibo.itmdpi.com Research should focus on minimizing waste, avoiding hazardous reagents, and using renewable resources.

Potential green chemistry innovations include:

Biocatalysis: Employing enzymes to catalyze key steps, such as the epoxidation of a precursor alkene or the formation of the carboximidate group, under mild, aqueous conditions. mdpi.com

Greener Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents. researchgate.netnih.gov For example, the synthesis of cyclic carbonates from epoxides using CO₂ is a highly atom-economical process that aligns with green chemistry principles. nih.govrsc.org

Renewable Feedstocks: Exploring synthetic routes that begin with renewable starting materials, such as phenylpropanoids derived from lignin, which is a waste product of the paper industry. kit.edu The oxidation of primary alcohols using water as both the solvent and oxygen source represents another promising green methodology. chemistryworld.com

Development of Smart Materials or Advanced Functional Molecules Through Derivatization

The bifunctional nature of this compound makes it an excellent building block for advanced materials. The epoxide can undergo ring-opening polymerization, while the carboximidate can be converted into other functional groups, allowing for versatile derivatization.

Future research could target the development of:

Functional Polymers: Using this compound as a monomer in polymerization reactions. The pendant phenyl and carboximidate-derived groups could be tailored to control the polymer's properties, such as its refractive index, thermal stability, or responsiveness to stimuli (e.g., pH).

Cross-Linking Agents: Incorporating the molecule into thermosetting resins or coatings. The epoxide provides a reactive site for cross-linking, which could be triggered under specific conditions, leading to the formation of durable, functional coatings.

Bioconjugates and Probes: Modifying the carboximidate group to attach fluorescent dyes, affinity tags, or bioactive molecules. The epoxide could then be used to covalently link these functionalized molecules to biological substrates for imaging or diagnostic applications. The versatility of epoxides in materials science is well-established and provides a strong foundation for this research direction. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-phenyloxirane-2-carboximidate, and how can purity be optimized?

  • Methodology : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using stepwise monitoring via TLC or HPLC. Purification techniques include column chromatography (silica gel, gradient elution) or recrystallization from aprotic solvents. Confirm purity via melting point analysis and ≥95% HPLC purity thresholds. Reference standard protocols for imidate synthesis in medicinal chemistry guidelines .
  • Key Considerations : Epoxide ring stability during synthesis requires inert atmospheres (N₂/Ar) to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the epoxide and imidate groups.
  • IR : Validate carbonyl (C=N) and epoxide (C-O-C) stretches.
  • MS : High-resolution ESI-MS for molecular ion verification.
  • XRD : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration determination using SHELXL .
    • Data Table :
TechniqueTarget Functional GroupDetection Limit
¹H NMREpoxide protons0.1–1.0 mol%
IRC=N (1650–1700 cm⁻¹)~1 µg sample
XRDSpatial conformationSingle crystal

Q. How to establish optimal crystallization conditions for X-ray diffraction studies?

  • Methodology : Screen solvents (e.g., DCM/hexane, EtOAc) using vapor diffusion or slow evaporation. Employ SHELXD for phase problem resolution and ORTEP-3 for graphical refinement of thermal ellipsoids .
  • Challenges : Epoxide hygroscopicity may require anhydrous crystallization setups.

Advanced Research Questions

Q. How to resolve contradictions between computational (DFT) predictions and experimental spectroscopic data?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental values.
  • Cross-validate using XRD-derived bond lengths and angles to identify conformational discrepancies .
    • Case Study : If computed C=N IR stretches deviate by >20 cm⁻¹, re-evaluate solvent effects or consider tautomeric equilibria.

Q. What strategies enable enantiomeric resolution of this compound?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (Chiralpak® AD-H) with hexane:IPA mobile phases.
  • Crystallization : Induce diastereomeric salt formation with chiral auxiliaries (e.g., tartaric acid).
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .
    • Validation : Confirm enantiopurity via polarimetry and XRD (ORTEP-3 for asymmetric unit visualization) .

Q. How to assess stability under experimental conditions (e.g., aqueous media, light exposure)?

  • Methodology :

  • Accelerated Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for decomposition products.
  • Photostability : Use ICH Q1B guidelines (UV/vis light exposure) with quartz cuvettes.
  • Storage : Recommend desiccated, amber vials at –20°C based on analogous carbamate stability data .

Q. What computational approaches predict bioactivity or reaction pathways for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., epoxide hydrolases).
  • MD Simulations : Analyze epoxide ring-opening mechanisms in aqueous environments (GROMACS, AMBER).
  • SAR Studies : Correlate substituent effects (e.g., phenyl vs. substituted aryl) with activity using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.